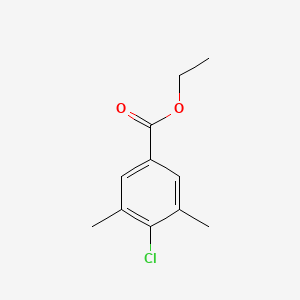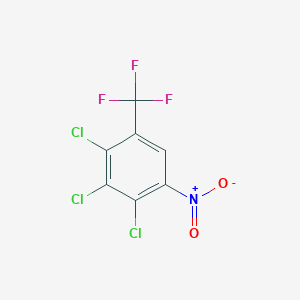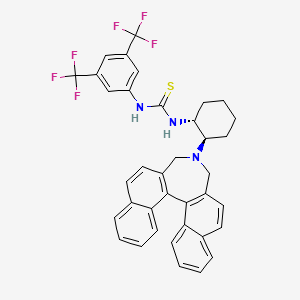
6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane is a boron-containing heterocyclic compound. This compound is characterized by the presence of a dioxazaborocane ring, which includes boron, oxygen, and nitrogen atoms. The compound’s structure is further modified by the presence of a butyl group and a dichlorophenyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane typically involves the following steps:
Formation of the Dioxazaborocane Ring: The dioxazaborocane ring can be synthesized by reacting a suitable boronic acid or boronic ester with a diol and an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron atom.
Introduction of the Butyl Group: The butyl group can be introduced through a nucleophilic substitution reaction, where a butyl halide reacts with the dioxazaborocane intermediate.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached via a coupling reaction, such as a Suzuki coupling, where a dichlorophenyl boronic acid reacts with the dioxazaborocane intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Sourcing and purification of boronic acids, diols, amines, butyl halides, and dichlorophenyl boronic acids.
Reaction Optimization: Scaling up the synthetic routes to ensure high yield and purity, while optimizing reaction conditions such as temperature, pressure, and catalyst concentration.
Purification and Isolation: Using techniques like crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane can undergo various chemical reactions, including:
Oxidation: The boron atom in the dioxazaborocane ring can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to modify the functional groups attached to the dioxazaborocane ring.
Substitution: The butyl and dichlorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium perborate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides, aryl halides, and organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation Products: Boronic acids, borates, and other boron-containing compounds.
Reduction Products: Modified dioxazaborocane derivatives with altered functional groups.
Substitution Products: New compounds with different alkyl or aryl groups attached to the dioxazaborocane ring.
Applications De Recherche Scientifique
6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boron-containing heterocycles and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the development of advanced materials, such as boron-containing polymers and composites.
Mécanisme D'action
The mechanism of action of 6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane involves its interaction with molecular targets and pathways, including:
Boron Interaction: The boron atom can form stable complexes with various biomolecules, affecting their function and activity.
Oxidative Stress: The compound may induce oxidative stress in cells, leading to cell death or inhibition of cell proliferation.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl 2-(2,3-dichlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate: Another boron-containing compound with similar structural features.
2-(2,3-Dichlorophenyl)-1,3,2-dioxaborinane: A related compound with a different boron-containing ring structure.
Uniqueness
6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane is unique due to its specific dioxazaborocane ring structure, which imparts distinct chemical properties and reactivity. The presence of both butyl and dichlorophenyl groups further enhances its versatility in various chemical reactions and applications.
Propriétés
IUPAC Name |
6-butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BCl2NO2/c1-2-3-7-18-8-10-19-15(20-11-9-18)12-5-4-6-13(16)14(12)17/h4-6H,2-3,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLQIUZMSDFBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)CCCC)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate](/img/structure/B6319096.png)


![13-hydroxy-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6319136.png)






![13-hydroxy-10,16-bis(2,4,6-triphenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B6319183.png)

